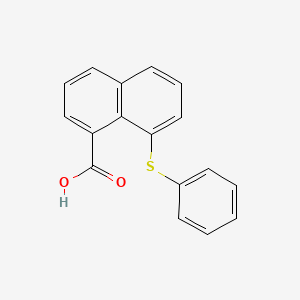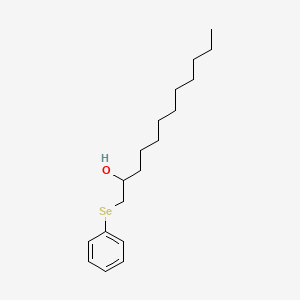
2-Dodecanol, 1-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecanol, 1-(phenylseleno)- is an organic compound that belongs to the class of selenoethers It is characterized by the presence of a phenylseleno group attached to the 2-dodecanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanol, 1-(phenylseleno)- typically involves the reaction of 2-dodecanol with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-dodecanol is replaced by the phenylseleno group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-Dodecanol, 1-(phenylseleno)- are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecanol, 1-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products
Alkenes: Formed through selenoxide elimination reactions.
Alcohols: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Dodecanol, 1-(phenylseleno)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alkenes through selenoxide elimination.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Dodecanol, 1-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the oxidative state of the compound and its reactivity. The molecular targets and pathways involved include:
Redox Enzymes: The compound can interact with redox enzymes, influencing cellular redox balance.
Signal Transduction Pathways: The phenylseleno group can modulate signal transduction pathways by affecting the oxidative state of signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanol: A fatty alcohol with similar structural features but lacking the phenylseleno group.
Phenylselenol: A compound with a phenylseleno group but a different alkyl backbone.
Selenoxides: Compounds formed through the oxidation of selenoethers, including 2-Dodecanol, 1-(phenylseleno)-.
Uniqueness
2-Dodecanol, 1-(phenylseleno)- is unique due to the presence of both a long alkyl chain and a phenylseleno group
Propiedades
Número CAS |
60221-17-2 |
|---|---|
Fórmula molecular |
C18H30OSe |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-phenylselanyldodecan-2-ol |
InChI |
InChI=1S/C18H30OSe/c1-2-3-4-5-6-7-8-10-13-17(19)16-20-18-14-11-9-12-15-18/h9,11-12,14-15,17,19H,2-8,10,13,16H2,1H3 |
Clave InChI |
HPZXMGBLINTFJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C[Se]C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



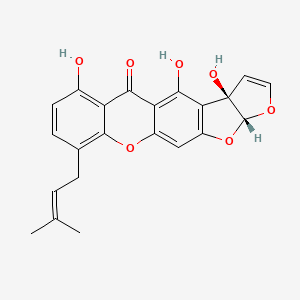
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
stannane](/img/structure/B14607483.png)

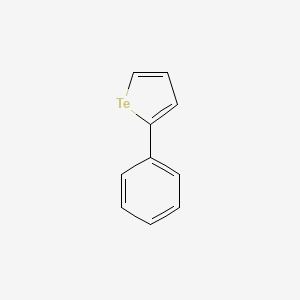
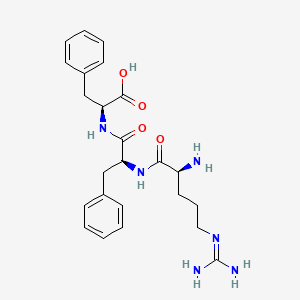

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

